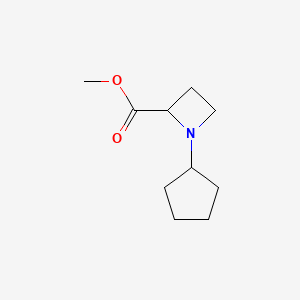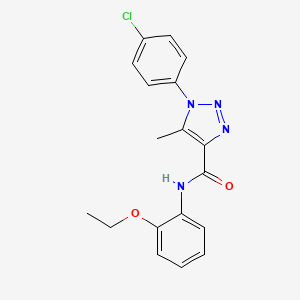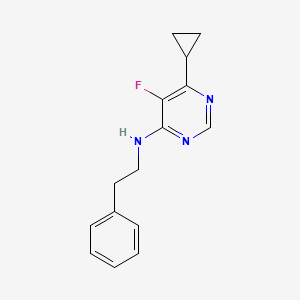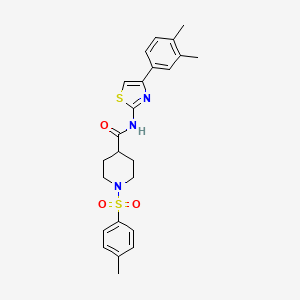
3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid, is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including anti-inflammatory properties. The papers provided focus on the synthesis, structural analysis, and biological evaluation of various pyrimidine derivatives, which can offer insights into the characteristics and potential applications of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized through the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde . Similarly, other derivatives were synthesized by reacting 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one with urea and thiourea in ethanolic potassium hydroxide . These methods demonstrate the versatility of pyrimidine chemistry and the ability to introduce various functional groups to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed using various spectroscopic techniques. In one study, the structures of synthesized compounds were confirmed by IR, 1H NMR, and mass spectral data . Another study provided detailed structural information through X-ray crystallography, FT-IR, and NMR spectroscopy, revealing the supramolecular architectures involving N–H···O hydrogen bonds . These analyses are crucial for understanding the molecular geometry and potential interaction sites of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. A domino reaction involving a pyrimidine derivative with heterocyclic CH acids resulted in the formal cleavage of the substrate and the formation of substituted pyrazole and aniline . The reactivity of these compounds can be influenced by the electrophilicity of the α-carbon atom, which can lead to further transformations such as the formation of methylene bis-CH acids with the elimination of aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability. The supramolecular architectures involving hydrogen bonding can also impact the compound's crystallinity and intermolecular interactions . These properties are essential for the compound's application in pharmaceutical formulations and its biological activity.
Biological Activity
The biological activity of pyrimidine derivatives, particularly their anti-inflammatory effects, has been a subject of interest. Most of the synthesized compounds in one study showed significant anti-inflammatory activity using the rat paw edema method . Another study found that certain pyrimidine derivatives exhibited anti-inflammatory activity comparable to ibuprofen and also showed a reduction in ulcerogenic potential and lipid peroxidation . These findings suggest that pyrimidine derivatives, including the compound of interest, may have therapeutic potential as anti-inflammatory agents.
科学的研究の応用
Synthesis and Structural Studies
Research on uracil derivatives closely related to the specified chemical compound shows advancements in synthesis methods and structural analysis. For instance, studies have demonstrated the preparation of uracil derivatives through one-pot synthesis, with subsequent examination by X-ray crystallography, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structures and supramolecular architectures, highlighting the importance of N–H···O hydrogen bonding in these compounds (Liu et al., 2014).
Anti-inflammatory and Antitumor Activities
Some derivatives have been synthesized and assessed for their biological activities. For example, derivatives showing significant anti-inflammatory activity through the rat paw edema method have been reported (Mokale et al., 2010). Additionally, certain compounds have demonstrated selective antitumor activities, suggesting the potential contribution of specific configurations to their effectiveness (Jing, 2011).
Polymer Synthesis
The synthesis of polyamides incorporating uracil and other heterocyclic compounds has been explored, yielding polymers with molecular weights in the range of 1000–5000. These polymers are notable for their solubility in water and potential applications in various fields (Hattori & Kinoshita, 1979).
Interaction with DNA
Investigations into the interaction of uracil derivatives with DNA have been conducted, revealing that compounds can bind to DNA through electrostatic interactions. This interaction has been elucidated through UV spectral studies and X-ray diffraction analysis, offering a foundation for understanding the biological activities of these molecules (Yao et al., 2013).
特性
IUPAC Name |
3-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-10-9-12(17)15(8-7-13(18)19)14(20)16(10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFUYHWJEMKEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)


![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)
![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)




![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)

![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)
![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)